molecular formula C21H25BrN2O2 B247779 2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone

2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone

Cat. No. B247779
M. Wt: 417.3 g/mol
InChI Key: SSGOFUOBNXNZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone is its wide range of biological activities. This makes it an attractive candidate for various research studies. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on 2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to explore its mechanism of action and identify new targets for drug development. Finally, there is a need to evaluate its safety and toxicity in preclinical studies to determine its potential for clinical use.

Synthesis Methods

The synthesis of 2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone involves several steps. The first step is the reaction of 4-bromophenol with potassium carbonate and 1,2-dibromoethane in dimethylformamide (DMF) to obtain 2-(4-bromophenoxy)ethanol. The second step involves the reaction of 2-(4-bromophenoxy)ethanol with 4-(4-ethylbenzyl)piperazine in the presence of sodium hydride in DMF to obtain 2-(4-bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanol. The final step involves the oxidation of 2-(4-bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanol with Jones reagent to obtain 2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone.

Scientific Research Applications

2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone has been widely studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.

properties

Product Name

2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C21H25BrN2O2/c1-2-17-3-5-18(6-4-17)15-23-11-13-24(14-12-23)21(25)16-26-20-9-7-19(22)8-10-20/h3-10H,2,11-16H2,1H3

InChI Key

SSGOFUOBNXNZLC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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